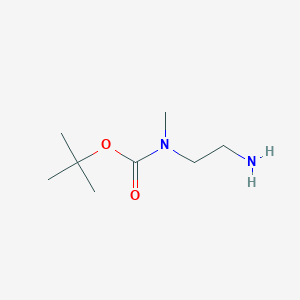

N-Boc-N-methylethylenediamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJVBVKFXDHFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923823 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121492-06-6 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-aminoethyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-N-methylethylenediamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methylethylenediamine, systematically named tert-butyl N-(2-aminoethyl)-N-methylcarbamate, is a mono-protected diamine that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a primary amine available for reaction and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, allows for selective functionalization, making it a valuable intermediate in the construction of complex molecules. This technical guide provides an in-depth overview of its chemical properties, structure, synthesis, and its role in the development of pharmaceuticals, particularly as a component in the synthesis of oxazolidinone antibiotics like Linezolid analogues.

Chemical Structure and Properties

This compound is a liquid at room temperature with the molecular formula C₈H₁₈N₂O₂. The presence of the Boc protecting group allows for its selective use in multi-step synthetic sequences.

Structure:

-

IUPAC Name: tert-butyl N-(2-aminoethyl)-N-methylcarbamate[1]

-

CAS Number: 121492-06-6[1]

-

Molecular Formula: C₈H₁₈N₂O₂[1]

-

SMILES: CC(C)(C)OC(=O)N(C)CCN[1]

-

InChI: InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 79 °C at 0.4 mmHg | [2][3] |

| Melting Point | 248-251 °C (decomposes) | [4] |

| Density | 0.975 g/mL at 20 °C | [2][3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Soluble in DMSO. |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the predicted and analogous experimental spectroscopic data.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.7 - 2.9 | Triplet | -CH₂-NH₂ |

| ~3.2 - 3.4 | Triplet | -N(CH₃)-CH₂- |

| ~2.8 - 3.0 | Singlet | -N-CH₃ |

| ~1.4 | Singlet | -C(CH₃)₃ (Boc) |

| Variable | Broad Singlet | -NH₂ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~39 - 41 | -CH₂-NH₂ |

| ~48 - 50 | -N(CH₃)-CH₂- |

| ~34 | -N-CH₃ |

| ~80 | -C(CH₃)₃ (Boc) |

| ~28 | -C(CH₃)₃ (Boc) |

| ~156 | -C=O (Carbamate) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3350 | N-H stretch (amine) |

| 2977 | C-H stretch (aliphatic) |

| 1693 | C=O stretch (carbamate) |

| 1524 | N-H bend (amine) |

| 1391, 1366 | C-H bend (tert-butyl) |

| 1252, 1172 | C-O stretch (carbamate) |

Experimental Protocols

Synthesis of this compound

The following protocol is a common method for the synthesis of this compound.

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Celite

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Dissolve N-methylethylenediamine in acetonitrile and cool the solution to -30 °C.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in acetonitrile dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the insoluble material by filtration through Celite.

-

Purify the filtrate by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

The final product is obtained as a yellow oil.

Role in Drug Development and Signaling Pathways

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including analogues of the oxazolidinone antibiotic Linezolid.[5] Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.

Mechanism of Action of Oxazolidinone Antibiotics

The diagram below illustrates the mechanism of action of oxazolidinone antibiotics, a class of drugs for which this compound is a synthetic precursor.

Caption: Inhibition of bacterial protein synthesis by oxazolidinone antibiotics.

The workflow for a typical synthesis utilizing this compound is depicted below.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and other complex molecular architectures. Its differential reactivity, enabled by the Boc protecting group, allows for controlled and sequential modifications, which is a significant advantage in the multi-step synthesis of pharmaceutical agents. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the core chemical properties and synthetic applications of this important building block.

References

- 1. This compound | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 121492-06-6 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. 121492-06-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 121492-06-6 | Benchchem [benchchem.com]

Synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate, a key intermediate in pharmaceutical and organic synthesis. The document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

tert-Butyl N-(2-aminoethyl)-N-methylcarbamate, also known as N-Boc-N-methylethylenediamine, is a valuable building block in organic chemistry. The presence of a Boc-protected secondary amine and a free primary amine allows for selective functionalization at two different sites, making it a versatile reagent in the synthesis of complex molecules, including pharmaceutical agents targeting neurological disorders.[1][2] The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of conditions and can be readily removed under acidic conditions, a key feature for multi-step synthetic strategies.[3]

Synthetic Pathways

The synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate can be primarily achieved through the selective mono-Boc protection of N-methylethylenediamine. This approach is favored for its directness and efficiency.

Direct Boc-Protection of N-Methylethylenediamine

The most common method involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[4] The stoichiometry of the reactants is crucial to favor the formation of the mono-protected product over the di-protected byproduct.

Caption: Synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate via Direct Boc-Protection.

Experimental Protocols

Protocol: Synthesis from N-Methylethylenediamine and Di-tert-butyl dicarbonate[4]

This protocol details the synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate from N-methylethylenediamine.

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Ethyl acetate (B1210297)

-

Celite

Procedure:

-

Dissolve N-methylethylenediamine (11.8 mL, 134.9 mmol) in acetonitrile (300 mL) in a suitable reaction vessel and cool the solution to -30 °C.[4]

-

Add triethylamine (7.46 mL, 53.9 mmol) to the solution.[4]

-

Slowly add a solution of di-tert-butyl dicarbonate (9.81 g, 45 mmol) in acetonitrile dropwise to the reaction mixture.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.[4]

-

After the reaction is complete, filter the mixture through Celite to remove any insoluble material.[4]

-

Concentrate the filtrate under reduced pressure.[4]

-

Purify the residue by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (1:50 → 1:20 → 1:10) to yield tert-Butyl N-(2-aminoethyl)-N-methylcarbamate as a yellow oil.[4]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate.

| Parameter | Value | Reference |

| Starting Materials | ||

| N-methylethylenediamine | 134.9 mmol | [4] |

| Di-tert-butyl dicarbonate | 45 mmol | [4] |

| Triethylamine | 53.9 mmol | [4] |

| Reaction Conditions | ||

| Solvent | Acetonitrile | [4] |

| Initial Temperature | -30 °C | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 2 hours | [4] |

| Product Information | ||

| Product Name | tert-Butyl N-(2-aminoethyl)-N-methylcarbamate | [4] |

| Yield | 66% (5.2 g, 29.9 mmol) | [4] |

| Appearance | Yellow oil | [4] |

| Molecular Formula | C₈H₁₈N₂O₂ | [4] |

| Molecular Weight | 174.24 g/mol | [2] |

| Mass Spectrometry | m/z 175 (M + H) | [4] |

Purification and Characterization

Purification of the crude product is typically achieved through silica gel column chromatography.[4] The structure and purity of the final compound can be confirmed by various analytical techniques, including electrospray ionization mass spectrometry (ESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Conclusion

The synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate is a well-established process, with the direct Boc-protection of N-methylethylenediamine being a reliable and efficient method. This guide provides the necessary details for its successful synthesis, purification, and characterization, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

N-Boc-N-methylethylenediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Boc-N-methylethylenediamine is a versatile bifunctional molecule widely utilized as a key building block in organic and medicinal chemistry. Its unique structure, featuring a primary amine and a Boc-protected secondary amine, allows for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and peptidomimetics.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its applications in research and drug development.

Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl N-(2-aminoethyl)-N-methylcarbamate, is a colorless to yellow liquid at room temperature.[2][3][4] Its key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-methylcarbamate | [3][5] |

| Synonyms | N-Boc-(2-Aminoethyl)-N-methylamine, tert-Butyl (2-aminoethyl)(methyl)carbamate | [3] |

| CAS Number | 121492-06-6 | [3][4] |

| Molecular Formula | C₈H₁₈N₂O₂ | [3][4][5] |

| Appearance | Colorless to yellow liquid | [2][4] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 174.24 g/mol | [3][5] |

| Density | 0.975 g/mL at 20 °C | [4] |

| Boiling Point | 79 °C at 0.4 mmHg | [4] |

| Refractive Index (n20/D) | 1.447 | [6] |

| Flash Point | > 100 °C | [6] |

| Solubility | Soluble in chloroform (B151607) and methanol. |

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis stems from the differential reactivity of its two nitrogen atoms. The secondary amine is protected by the tert-butyloxycarbonyl (Boc) group, rendering it significantly less nucleophilic. This allows for selective functionalization of the free primary amine.[2]

The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, which allows for subsequent functionalization of the secondary amine. This selective reactivity is a cornerstone of modern synthetic strategies, enabling the controlled, stepwise construction of complex molecules.[2]

Key applications include:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders.[1]

-

Peptide Synthesis: It is used to introduce flexible diamine linkers into peptides and in the creation of peptidomimetics.[1]

-

Bioconjugation: The primary amine can be used to attach the molecule to other biomolecules or surfaces.[1]

-

Ligand Synthesis: It is employed in the preparation of ligands for catalysis and materials science.[1]

The logical workflow for the selective functionalization of this compound is depicted in the diagram below.

Experimental Protocols

Synthesis of this compound

A common and well-established method for the preparation of this compound involves the direct and selective Boc-protection of N-methylethylenediamine.

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Acetonitrile (B52724) (anhydrous)

-

Triethylamine (B128534) (TEA)

-

Celite

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve N-methylethylenediamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask and cool the solution to -30 °C in a dry ice/acetone bath.

-

Add triethylamine (0.4 eq) to the cooled solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.33 eq) in acetonitrile dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

The overall synthesis and purification workflow is illustrated in the following diagram.

Purification by Column Chromatography

The crude product is purified by silica gel column chromatography to yield the pure this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Hexane

-

Glass column

-

Cotton or glass wool

-

Sand

Procedure:

-

Prepare the column: Securely plug the bottom of a glass column with cotton or glass wool and add a small layer of sand.

-

Pack the column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an evenly packed column. Add a layer of sand on top of the silica gel.

-

Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

-

Elute the column: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts with 1:50 ethyl acetate/hexane, gradually increasing the polarity to 1:20 and then 1:10.[1]

-

Collect and analyze fractions: Collect fractions and monitor the separation by TLC.

-

Isolate the product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a colorless to yellow oil.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed by various analytical techniques.

GC-MS is a suitable method for assessing the purity of this compound. A typical purity assay by GC is ≥97.0%.[6]

Typical GC Parameters (suggested):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

MS Detector: Electron ionization (EI) at 70 eV.

The mass spectrum should show a molecular ion peak (or related fragments) consistent with the molecular weight of the compound (174.24 g/mol ).

HPLC can also be used for purity assessment.

Typical HPLC Parameters (suggested):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, possibly with a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detector: UV detector, monitoring at a low wavelength (e.g., 210 nm) as the chromophore is weak.

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.[2]

1H NMR (in CDCl₃, predicted):

-

A singlet at around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A singlet for the three protons of the N-methyl group.

-

Two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups of the ethylenediamine (B42938) backbone.

-

A broad singlet for the two protons of the primary amine (-NH₂).

13C NMR (in CDCl₃, predicted):

-

Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.

-

A signal for the N-methyl carbon.

-

Signals for the two methylene carbons.

-

A signal for the carbonyl carbon of the Boc group.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[3] It can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including a face shield, gloves, and a suitable respirator, should be worn when handling this compound.[6] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its differential reactivity, enabled by the Boc protecting group, allows for the controlled and selective synthesis of complex molecules with applications in pharmaceutical and materials sciences. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important chemical intermediate.

References

- 1. This compound | 121492-06-6 [chemicalbook.com]

- 2. This compound | 121492-06-6 | Benchchem [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Boc-N-メチルエチレンジアミン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Mono-protected Diamine Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Mono-protected diamines are indispensable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Their unique structure, featuring one nucleophilic amine and one protected amine, allows for selective functionalization, enabling the construction of complex molecules with high precision. This guide provides a comprehensive overview of the synthesis, properties, and applications of mono-protected diamines, with a focus on the commonly used Boc, Fmoc, and Cbz protecting groups.

Introduction to Mono-protected Diamines

Symmetrical and unsymmetrical diamines are prevalent structural motifs in a vast array of biologically active compounds, including natural products, pharmaceuticals, and peptidomimetics. The challenge in utilizing these versatile building blocks lies in achieving selective mono-functionalization, as the similar reactivity of the two amino groups often leads to mixtures of unprotected, mono-protected, and di-protected products. Mono-protection strategies address this challenge by temporarily masking one of the amine functionalities, thereby directing reactivity to the unprotected site.

The choice of protecting group is critical and depends on the overall synthetic strategy, including the stability required for subsequent reaction conditions and the specific deprotection method needed. The most widely employed amine protecting groups are tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). These groups offer a range of cleavage conditions, from strongly acidic to basic to hydrogenolysis, providing chemists with the flexibility to implement orthogonal protection strategies in multi-step syntheses.

Key Protecting Groups: A Comparative Overview

The selection of an appropriate protecting group is a crucial decision in the design of a synthetic route. The stability and cleavage conditions of the protecting group must be compatible with other functional groups present in the molecule and the planned synthetic transformations.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Characteristics |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Strong acid (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; commonly used in both solution-phase and solid-phase synthesis.[1] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Base (e.g., 20% piperidine (B6355638) in DMF) | Base-labile, making it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups; the cornerstone of modern solid-phase peptide synthesis. |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; its removal by hydrogenolysis provides an orthogonal deprotection strategy.[2] |

Synthesis of Mono-protected Diamines: Protocols and Data

Achieving high yields and purity in the mono-protection of diamines requires careful control of reaction conditions. Several methods have been developed to favor the formation of the mono-protected product over the di-protected byproduct.

Mono-Boc Protection

A common and effective method for the mono-Boc protection of diamines involves the in situ generation of the mono-hydrochloride salt of the diamine. This protonates one of the amino groups, rendering it less nucleophilic and directing the reaction with (Boc)₂O to the free amine.

Table 1: Yields and Purities for Mono-Boc Protection of Various Diamines [3]

| Diamine | Product | Yield (%) | Purity (%) |

| (1R,2R)-cyclohexane-1,2-diamine | tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | >99 |

| (1R,2R)-1,2-diphenylethane-1,2-diamine | tert-Butyl (1R,2R)-2-amino-1,2-diphenylethylcarbamate | 45 | 98 |

| 1,2-diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 | 93 |

| Ethylenediamine (B42938) | N-Boc-ethylenediamine | 87 | >99 |

| 1,3-diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 24 | >99 |

| 1,4-diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 85 | >99 |

| 1,5-diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 70 | 98 |

| 1,6-diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 83 | >99 |

| 1,8-diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 65 | 98 |

Mono-Fmoc and Mono-Cbz Protection

Direct mono-Fmoc protection of diamines can be challenging due to the high reactivity of Fmoc-Cl and Fmoc-OSu. A common strategy involves a two-step process where the diamine is first mono-Boc protected, and then the Boc group is removed and replaced with an Fmoc group.[1] For mono-Cbz protection, direct reaction with benzyl chloroformate under controlled conditions can provide the desired product.

Table 2: Yields for Mono-Fmoc and Mono-Cbz Protection of Diamines

| Diamine | Protecting Group | Product | Yield (%) | Reference |

| Ethylenediamine | Fmoc | N-Fmoc-ethylenediamine | 32 (overall from ethylenediamine) | [1] |

| 1,3-Diaminopropane | Fmoc | N-Fmoc-1,3-diaminopropane hydrochloride | Commercially available, high purity | |

| Ethylenediamine | Cbz | N-Cbz-ethylenediamine hydrochloride | Commercially available, 97% purity | |

| Piperazic acid derivative | Cbz | (3R)- and (3S)-piperazic acids bearing the Cbz group selectively at the N1 position | 72 (from selective deprotection) | [4] |

Experimental Protocols

Protocol 1: General "One-Pot" Mono-Boc Protection of Diamines[3]

Materials:

-

Diamine (1.0 eq)

-

Anhydrous Methanol (B129727)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

-

2N Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Diethyl ether

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the diamine (1.0 eq) and anhydrous methanol at 0 °C with stirring.

-

Slowly add freshly distilled Me₃SiCl (1.0 eq) dropwise. A white precipitate may form.

-

Allow the mixture to warm to room temperature.

-

Add water (1 mL), followed by a solution of (Boc)₂O (1.0 eq) in methanol (3 mL).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the mixture with water (50 mL) and wash the aqueous layer with diethyl ether (2 x 75 mL) to remove any unreacted (Boc)₂O.

-

Adjust the pH of the aqueous layer to >12 with 2N NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the mono-Boc-protected diamine.

Protocol 2: Synthesis of N-Fmoc-ethylenediamine via a Two-Step Procedure[1]

Step 1: Mono-Boc Protection of Ethylenediamine

-

Dissolve ethylenediamine in a suitable solvent (e.g., THF).

-

Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise over a period of time with vigorous stirring.

-

After the reaction is complete (monitor by TLC), quench the reaction with water.

-

Work up the reaction by saturating the aqueous phase with potassium carbonate, separating the organic phase, drying over sodium sulfate, and concentrating to yield N-Boc-ethylenediamine. An 80% yield can be achieved with this method.[1]

Step 2: Boc Deprotection and Fmoc Protection

-

Dissolve the N-Boc-ethylenediamine in dichloromethane and cool in an ice bath.

-

Add trifluoroacetic acid (TFA) and stir for 20 minutes.

-

Concentrate the reaction mixture to remove the solvent and excess TFA.

-

Dissolve the resulting oil in dichloromethane and cool in an ice bath.

-

Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) followed by the dropwise addition of triethylamine.

-

After the reaction is complete, perform an aqueous work-up to isolate the N-Fmoc-ethylenediamine.

Protocol 3: General Procedure for Mono-Cbz Protection of an Amine[6]

Materials:

-

Amine (e.g., benzylamine (B48309) as a model) (1.1 eq)

-

Potassium carbobenzyloxycyanamide (1.0 eq)

-

Acetonitrile

-

Trimethylsilyl chloride (TMSCl) (1.1 eq)

-

Dichloromethane

-

1M Sodium Carbonate (Na₂CO₃)

-

Saturated Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under a nitrogen atmosphere, add potassium carbobenzyloxycyanamide (1.0 eq) and acetonitrile. Stir vigorously.

-

Add TMSCl (1.1 eq) dropwise and stir at room temperature for 30 minutes.

-

Add the amine (1.1 eq) in a single portion and stir for 1 hour.

-

Concentrate the reaction mixture to dryness.

-

Dissolve the resulting solid in dichloromethane and transfer to a separatory funnel.

-

Wash the organic phase with 1M Na₂CO₃ and then with saturated NaCl.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-protected amine. Further purification may be required.

Orthogonal Protection in Action: Synthesis of Indinavir

The synthesis of the HIV protease inhibitor Indinavir provides an excellent example of the strategic use of orthogonally protected building blocks. A key fragment of Indinavir is a piperazine (B1678402) derivative, which can be synthesized using a diamine precursor with two differently protected amino groups.

In one synthetic approach to a key piperazine intermediate for Indinavir, the two amine functionalities are sequentially protected with Boc and Cbz groups.[5] This orthogonal protection scheme allows for the selective deprotection and subsequent functionalization of each nitrogen atom independently. For instance, the Cbz group can be removed by hydrogenolysis without affecting the acid-labile Boc group, enabling the introduction of a substituent at that position. Subsequently, the Boc group can be removed under acidic conditions to allow for further modification at the other nitrogen.

Caption: Orthogonal protection strategy in the synthesis of an Indinavir intermediate.

Application in Solid-Phase Peptide Synthesis

Mono-protected diamines, particularly N-Fmoc protected diamines, are valuable linkers and building blocks in solid-phase peptide synthesis (SPPS).[6][7] They can be used to introduce a spacer between the peptide and the solid support or to create branched peptides and peptidomimetics.

The workflow for incorporating a mono-Fmoc-diamine into a peptide chain on a solid support follows the standard Fmoc-SPPS cycle.

Caption: Experimental workflow for incorporating a mono-Fmoc-diamine in SPPS.

Conclusion

Mono-protected diamines are powerful and versatile tools in organic synthesis. The ability to selectively protect one of two reactive amino groups opens up a wide range of synthetic possibilities, from the construction of complex drug molecules like Indinavir to the modification of peptides and the creation of novel materials. The choice of protecting group—Boc, Fmoc, or Cbz—is dictated by the specific requirements of the synthetic route, with each offering distinct advantages in terms of stability and cleavage conditions. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize these essential building blocks in their synthetic endeavors.

References

- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mono-Fmoc ethylene diamine hydrochloride Novabiochem 391624-46-7 [sigmaaldrich.com]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

A Technical Guide to N-Boc-N-methylethylenediamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Boc-N-methylethylenediamine is a versatile mono-protected diamine building block crucial in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its structure, featuring a primary amine and a Boc-protected secondary amine, allows for selective and sequential functionalization, making it an invaluable intermediate for constructing complex molecules with defined architectures.[2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a key synthetic intermediate.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name tert-butyl N-(2-aminoethyl)-N-methylcarbamate, is a liquid at room temperature.[1][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][4][5][6][7] |

| Molecular Weight | 174.24 g/mol | [1][4][5][6] |

| CAS Number | 121492-06-6 | [4][5][6] |

| Appearance | Liquid | [1][8] |

| Density | 0.975 g/mL at 20 °C | [1][7][8] |

| Boiling Point | 79 °C at 0.4 mmHg | [1][7] |

| Refractive Index | n20/D 1.447 | [8] |

| Flash Point | >100 °C (>212 °F) - closed cup | [8] |

Synthesis and Reaction Workflow

The strategic utility of this compound stems from the tert-butyloxycarbonyl (Boc) protecting group.[2] This group is stable under various reaction conditions but is easily removed under acidic conditions, enabling chemists to selectively unmask the secondary amine for subsequent reactions after the primary amine has been functionalized.[2]

The logical workflow for the synthesis and subsequent functionalization of this compound is depicted below. It begins with the selective protection of one amine group, followed by two distinct pathways for building molecular complexity.

Experimental Protocol: Synthesis

The most common method for preparing this compound involves the direct carbamate (B1207046) protection of N-methylethylenediamine using di-tert-butyl dicarbonate (Boc₂O).[2] Careful control of stoichiometry is crucial to minimize the formation of the di-Boc protected byproduct.[2]

Objective: To synthesize tert-butyl N-(2-aminoethyl)-N-methylcarbamate.

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA) or another suitable base

-

Acetonitrile (B52724) or another suitable aprotic solvent (e.g., Tetrahydrofuran)[9]

-

Celite

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated salt water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve N-methylethylenediamine (1.0 eq.) in acetonitrile and cool the solution to -30 °C in a reaction vessel equipped with a magnetic stirrer.[1]

-

Base Addition: Add triethylamine (TEA) (1.1 eq.) to the solution.[1]

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) dissolved in acetonitrile dropwise to the cooled reaction mixture.[1][2] Maintaining a low temperature helps control the selectivity of the reaction.

-

Reaction: Stir the reaction mixture at room temperature for approximately 2-3 hours.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup:

-

Once the reaction is complete, remove any insoluble material by filtration through Celite.[1]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between an organic solvent like ether or ethyl acetate and a weak base solution (e.g., saturated sodium bicarbonate) or water.[9]

-

Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.

-

Combine the organic layers, wash with saturated salt water, and dry over an anhydrous drying agent like MgSO₄.[9]

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

Purify the resulting crude product (typically a yellow oil) by silica (B1680970) gel column chromatography, using an elution gradient such as ethyl acetate/hexane (e.g., starting from 1:50 and increasing polarity).[1]

-

-

Confirmation: Confirm the identity and purity of the final product, this compound, using analytical methods such as electrospray ionization mass spectrometry (ESIMS) and NMR spectroscopy.[1][9] The expected m/z would be 175 (M+H)⁺.[1]

Applications in Research and Development

This compound is a foundational building block with broad applications:

-

Pharmaceutical and Agrochemical Scaffolds: It serves as a key intermediate in synthesizing complex molecules with biological activity.[2] Its utility lies in allowing for the controlled, stepwise introduction of the N-methylethylenediamine unit into a larger structure.[2] For example, it has been used in the synthesis of analogues of the antibiotic Linezolid.[2]

-

Peptide Synthesis: The compound is effectively integrated into solid-phase peptide synthesis (SPPS) protocols.[2][3] It can act as a linker or a surrogate for amino acid residues to modify peptide backbones, which is crucial for developing peptide-based therapeutics.[2][3]

-

Ligand and Catalyst Preparation: It is employed in the preparation of ligands for use in coordination chemistry and catalysis, contributing to advancements in materials science.[3]

-

Bioconjugation: The compound is effective in bioconjugation processes, which involve attaching biomolecules to other molecules or surfaces, a key technique in drug delivery systems.[3]

References

- 1. This compound | 121492-06-6 [chemicalbook.com]

- 2. This compound | 121492-06-6 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS 121492-06-6 | this compound - Synblock [synblock.com]

- 7. This compound [chembk.com]

- 8. This compound = 97.0 GC 121492-06-6 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

Spectroscopic Characterization of N-Boc-N-methylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile diamine building block, N-Boc-N-methylethylenediamine. This mono-protected diamine is a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and agrochemicals.[1] Its strategic use allows for selective functionalization of its two nitrogen atoms, making it a valuable tool in multi-step organic synthesis. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound, providing a reference for its structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data [1]

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| ¹H | -C(CH₃)₃ (Boc) | ~1.4 | Singlet | 9H |

| -N-CH₃ | ~2.8 - 3.0 | Singlet | 3H | |

| -N(CH₃)-CH₂- | ~3.2 - 3.4 | Triplet | 2H | |

| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet | 2H | |

| -NH₂ | Variable (Broad) | Broad Singlet | 2H | |

| ¹³C | -C(CH₃)₃ (Boc) | ~28 | - | - |

| -C(CH₃)₃ (Boc) | ~80 | - | - | |

| -N-CH₃ | ~34 | - | - | |

| -N(CH₃)-CH₂- | ~48 - 50 | - | - | |

| -CH₂-NH₂ | ~39 - 41 | - | - | |

| -C=O (Carbamate) | ~156 | - | - |

Table 2: Predicted Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretch (primary amine) |

| ~2975-2850 | C-H stretch (alkane) |

| ~1700 | C=O stretch (carbamate) |

| ~1470-1450 | C-H bend (alkane) |

| ~1250 | C-O-C stretch |

| ~1170 | C-N stretch |

Table 3: Key Mass Spectrometry (MS) Data and Expected Fragments

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₈H₁₉N₂O₂]⁺ | 175.1 | Protonated Molecular Ion |

| [M-C₄H₈+H]⁺ | [C₄H₁₁N₂O₂]⁺ | 119.1 | Loss of isobutylene (B52900) from Boc group |

| [M-C₄H₉]⁺ | [C₄H₁₀N₂O₂]⁺ | 118.1 | Loss of tert-butyl radical from Boc group |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the pressure arm to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them with the corresponding functional groups (e.g., N-H, C-H, C=O, C-N).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Filter the final solution through a 0.2 µm syringe filter if any particulate matter is present.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂): Flow rate and pressure should be optimized for stable spray.

-

Drying Gas (N₂): Temperature and flow rate should be optimized to facilitate desolvation.

-

Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

-

Fragmentation (for MS/MS): If fragmentation data is desired, the protonated molecular ion ([M+H]⁺) at m/z 175.1 can be selected for collision-induced dissociation (CID) with an appropriate collision energy.

Data Analysis:

-

Examine the full scan mass spectrum for the presence of the protonated molecular ion ([M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of isobutylene or the entire Boc group.[1]

-

Compare the observed m/z values with the expected values to confirm the identity of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of N-Boc-N-methylethylenediamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-Boc-N-methylethylenediamine, a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2][3] Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document compiles existing qualitative and quantitative information and offers a comprehensive experimental protocol for researchers to determine solubility in their specific applications.

Core Compound Properties

This compound, also known as tert-butyl N-(2-aminoethyl)-N-methylcarbamate, is a mono-protected diamine.[1][4] The presence of both a protected secondary amine and a free primary amine makes it a versatile reagent in multi-step syntheses.[1]

| Property | Value |

| CAS Number | 121492-06-6 |

| Molecular Formula | C8H18N2O2 |

| Molecular Weight | 174.24 g/mol [4][5] |

| Appearance | Clear colorless to pale yellow liquid[6][7] |

| Density | 0.975 g/mL at 20 °C[4][6][7] |

| Boiling Point | 79 °C at 0.4 mmHg[6][7] |

| Refractive Index | n20/D 1.447[4][7] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and purification. Below is a summary of its solubility in various common organic solvents based on available data. It is important to note that comprehensive quantitative data across a wide range of solvents is not extensively reported in the literature.

| Solvent | Abbreviation | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide | DMSO | 100 mg/mL (573.92 mM)[8] | - |

| Chloroform | CHCl3 | Data not available | Slightly Soluble[6][7][9] |

| Methanol | MeOH | Data not available | Slightly Soluble[6][7][9] |

| Dichloromethane | DCM | Data not available | Soluble (based on use as a reaction solvent)[1] |

| Acetonitrile | ACN | Data not available | Soluble (based on use as a reaction solvent)[1][10] |

| Ethyl Acetate | EtOAc | Data not available | Used as an eluent in chromatography[10] |

| Tetrahydrofuran | THF | Data not available | Data not available |

| Dimethylformamide | DMF | Data not available | Data not available |

| Water | H2O | Data not available | Data not available |

Note: The use of a compound as a reaction solvent or in a chromatographic system implies at least a moderate degree of solubility under those conditions.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, researchers can determine the solubility of this compound using the following established methods. This protocol provides a general framework that can be adapted to specific laboratory conditions and analytical capabilities.

Objective

To determine the quantitative solubility of this compound in a specific organic solvent at a defined temperature.

Materials

-

This compound (high purity, ≥97.0%)[4]

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn sample through a 0.22 µm syringe filter into a clean vial to remove any suspended particles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC/GC):

-

Prepare a series of calibration standards of this compound of known concentrations in the selected solvent.

-

Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound in an organic solvent.

Caption: General workflow for experimental solubility determination.

Significance in Drug Development and Synthesis

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] Its differential reactivity allows for the selective functionalization of the primary amine, followed by deprotection and subsequent reaction at the secondary amine.[1] This step-wise approach is fundamental in constructing complex molecular architectures found in many drug candidates.

A clear understanding of its solubility is paramount for:

-

Reaction Optimization: Ensuring the starting material is fully dissolved in the reaction solvent is crucial for achieving optimal reaction kinetics and yields.

-

Purification Processes: Solubility data informs the choice of solvents for extraction, washing, and crystallization procedures. In chromatographic purifications, such as column chromatography, the solubility in the mobile phase affects the separation efficiency.[10]

-

Formulation Development: For final drug products, the solubility of any residual intermediates can influence the formulation strategy.

References

- 1. This compound | 121492-06-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Amines | Ambeed.com [ambeed.com]

- 4. N-Boc-N-甲基乙二胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. This compound CAS#: 121492-06-6 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 121492-06-6 [amp.chemicalbook.com]

- 10. This compound | 121492-06-6 [chemicalbook.com]

Mono-Protected Ethylenediamines: A Technical Guide to a Versatile Synthetic Building Block

Abstract

Mono-protected ethylenediamines, particularly N-Boc-ethylenediamine, have become indispensable tools in modern organic synthesis, medicinal chemistry, and materials science.[1] Ethylenediamine (B42938) is a versatile C2 building block, but its symmetric bifunctional nature presents a challenge for selective modification.[2][3] The strategy of protecting one of the two primary amine groups allows for sequential, controlled functionalization, enabling the construction of complex unsymmetrical molecules.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of mono-protected ethylenediamines, with a focus on the most common protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Detailed experimental protocols, comparative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to leverage these critical synthetic intermediates.

Introduction: The Challenge of Symmetry

Ethylenediamine is a fundamental building block in chemical synthesis, prized for its two reactive primary amine groups.[3] However, the identical reactivity of these two groups makes it difficult to perform a reaction on only one of them, often leading to mixtures of di-substituted products and unreacted starting material.[2] The development of methods to selectively protect one amine group—creating a mono-protected derivative—was a crucial advancement. This strategy temporarily "masks" one amine, rendering it non-reactive, while leaving the other available for chemical transformation.[4] The protecting group can then be removed in a later step to reveal the second amine for further reactions.[1]

This approach is cornerstone to the synthesis of unsymmetrical diamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and polymers.[3][5] The choice of protecting group is critical and is dictated by its stability to various reaction conditions and the ease of its removal. The most widely used protecting groups for this purpose—Boc, Cbz, and Fmoc—are stable under different conditions, allowing for orthogonal synthetic strategies where one group can be removed without affecting the others.[4][6]

Key Protecting Groups: An Overview

The utility of a mono-protected ethylenediamine is defined by the properties of its protecting group. The three most prevalent groups in this context are Boc, Cbz, and Fmoc.

-

Boc (tert-Butyloxycarbonyl): The Boc group is the most common protecting group for amines in non-peptide chemistry.[7] It is stable to a wide range of non-acidic conditions but is easily removed with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][6] This acid lability is its defining feature.

-

Cbz (Benzyloxycarbonyl or Z): The Cbz group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[6][8][9] This unique removal condition makes it orthogonal to the Boc group.

-

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved under mild basic conditions, typically using a secondary amine like piperidine.[10][11] Its base lability makes it orthogonal to both Boc and Cbz groups, which is particularly valuable in solid-phase peptide synthesis.[10]

Synthesis of Mono-Protected Ethylenediamines

Achieving selective mono-protection of a symmetric diamine like ethylenediamine is a significant challenge, as the reaction can easily yield the di-protected byproduct.[2] Several methods have been developed to optimize the yield of the desired mono-protected product.

Synthesis of N-Boc-Ethylenediamine

The most common method involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). One effective strategy involves the initial protonation of one amine group with an acid (like HCl), which deactivates it towards acylation, allowing the Boc group to selectively protect the remaining free amine.[5]

A summary of various synthetic approaches is presented below.

| Method | Reagents & Solvents | Key Conditions | Yield | Reference |

| Acid-Mediated | Ethylenediamine, HCl, (Boc)₂O, Methanol (B129727)/Water | 1. Protonate with HCl at 0°C. 2. Add (Boc)₂O. 3. Stir at RT. | 80% | [5][12] |

| Direct Reaction | Ethylenediamine, (Boc)₂O, Dichloromethane | 1. Cool EDA in DCM to 0°C. 2. Add (Boc)₂O dropwise. 3. Stir for 12h at RT. | Moderate | [13] |

| Phase Transfer | Ethylenediamine, (Boc)₂O, Phase Transfer Catalyst | Often used but can result in low yields due to di-protection. | Variable | [14] |

| Glycerol Medium | Ethylenediamine, (Boc)₂O, Glycerol | Stir at room temperature until completion. | Good | [15] |

| p-Nitrophenyl Carbonate | Ethylenediamine, tert-butyl (p-nitrophenyl) carbonate | Reflux in ethyl acetate (B1210297) for 5-6 hours. | 82-86% | [14] |

Synthesis of N-Fmoc-Ethylenediamine

Direct reaction of ethylenediamine with Fmoc-Cl or Fmoc-OSu is generally not effective for preparing the mono-protected product.[12] A more reliable, multi-step route is required, which typically involves first protecting with an orthogonal group (like Boc), followed by Fmoc protection and subsequent deprotection of the initial group.[12][16]

-

Mono-Boc Protection: Ethylenediamine is first converted to N-Boc-ethylenediamine.[12]

-

Fmoc Protection: The remaining free amine of N-Boc-ethylenediamine is reacted with an Fmoc reagent (e.g., Fmoc-OSu) to yield the di-protected N-Boc, N'-Fmoc-ethylenediamine.[12]

-

Selective Boc Deprotection: The Boc group is selectively removed under acidic conditions (e.g., TFA), which leaves the Fmoc group intact, yielding the desired N-Fmoc-ethylenediamine, often as a TFA salt.[12]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving mono-protected ethylenediamines.

Protocol 4.1: Selective Mono-Boc Protection of Ethylenediamine (Acid-Mediated)[5][17]

-

Preparation: Cool a suitable solvent (e.g., methanol) to 0°C in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Carefully add one equivalent of hydrochloric acid (HCl), either as a gas or a solution in an organic solvent.

-

Diamine Addition: Slowly add one equivalent of ethylenediamine to the acidic solution at 0°C.

-

Stirring: Allow the mixture to stir for a short period (e.g., 15-30 minutes) at room temperature.

-

Boc Anhydride Addition: Add water, followed by a solution of one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) in methanol.

-

Reaction: Stir the reaction mixture at room temperature until completion, monitoring progress by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Remove the methanol under reduced pressure.

-

Treat the residue with an aqueous solution of NaOH (e.g., 2N) to neutralize the ammonium (B1175870) salt and free the amine.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2] Further purification can be achieved by column chromatography if necessary.[2][17]

Protocol 4.2: Functionalization - N-Acylation of N-Boc-Ethylenediamine[5]

-

Dissolution: Dissolve N-Boc-ethylenediamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) and cool the solution to 0°C in an ice bath.

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA, 1.1-1.5 eq.).

-

Acyl Chloride Addition: Add the desired acyl chloride (1.0 eq.) dropwise to the stirred solution.

-

Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring until completion (monitored by TLC).

-

Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 4.3: Deprotection of Amine Protecting Groups

The choice of deprotection method is critical and depends on the protecting group and the presence of other sensitive functionalities in the molecule.

| Protecting Group | Method | Reagents & Solvents | Typical Conditions | Reference |

| Boc | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% TFA/DCM, RT, 2-4 hours | [18] |

| 4M HCl in Dioxane | Excess reagent, RT, 2 hours | [18][19] | ||

| Cbz | Hydrogenolysis | H₂ (gas), 10% Palladium on Carbon (Pd/C), Methanol or Ethanol | H₂ (balloon), RT, monitor by TLC | [8][9] |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C, Methanol | Gentle heating, avoids H₂ gas | [8] | |

| Acidic Cleavage | HBr in Acetic Acid | Harsh conditions, for substrates incompatible with hydrogenation | [8][20] | |

| Fmoc | Base Cleavage | 20-30% Piperidine in DMF | RT, 10-30 minutes | [10][11] |

| Diethylamine in DCM (1:1 v/v) | RT, 2 hours | [21] |

Significance and Applications in Research and Development

The ability to selectively functionalize ethylenediamine has made its mono-protected derivatives crucial intermediates in numerous fields.

-

Pharmaceutical Synthesis: N-Boc-ethylenediamine is a key intermediate for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs).[1] The ethylenediamine motif is common in many bioactive compounds, and this building block provides a controlled method for its introduction.[1][19] It serves as a scaffold for anticancer agents, antivirals, and other therapeutic molecules.[1]

-

Peptide Synthesis: While less common for the core peptide backbone, protected diamines are used to synthesize peptide mimetics and introduce specific linkers or functionalities. The orthogonal nature of Fmoc, Boc, and Cbz groups is particularly vital in the complex, multi-step sequences of peptide synthesis.[1][12]

-

Materials Science and Polymer Chemistry: Mono-protected ethylenediamines act as initiators or monomers in controlled polymerization reactions.[18] For instance, N-Boc-ethylenediamine can initiate the ring-opening polymerization of N-carboxyanhydrides to form polypeptides.[18] Subsequent deprotection of the resulting polymer yields a polyamine with a reactive primary amine at one terminus, allowing it to be grafted onto surfaces or conjugated to other molecules.[18]

Conclusion

The discovery and optimization of synthetic routes to mono-protected ethylenediamines represent a fundamental advance in organic chemistry. These reagents solve the inherent symmetry problem of the parent diamine, providing a robust platform for the controlled and sequential introduction of functional groups. With well-established protocols for their synthesis, functionalization, and selective deprotection, mono-Boc, -Cbz, and -Fmoc ethylenediamines will continue to be essential building blocks in the design and synthesis of novel therapeutics, complex natural products, and advanced materials. Their versatility ensures their enduring significance for researchers and scientists in both academic and industrial laboratories.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 21. rsc.org [rsc.org]

Methodological & Application

Synthesis of N-Boc-N-methylethylenediamine: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of N-Boc-N-methylethylenediamine, a crucial mono-protected building block in organic and medicinal chemistry. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms of N-methylethylenediamine allows for selective functionalization of the free primary amine, making it an invaluable intermediate in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals.[1][2][3]

Introduction

This compound serves as a key synthon where one of the two amine groups is masked by a Boc group.[1] This protection strategy is fundamental in multi-step syntheses, enabling chemists to perform reactions at the unprotected primary amine while the secondary amine remains unreactive.[1] The Boc group is favored due to its stability under various reaction conditions and its straightforward removal under acidic conditions, allowing for subsequent functionalization of the secondary amine.[1] This selective reactivity is a cornerstone of modern synthetic strategies, facilitating the efficient construction of intricate molecular architectures.[1] This compound is particularly valuable in the development of pharmaceuticals, such as analogues of the antibacterial agent Linezolid.[1]

Reaction and Mechanism

The synthesis involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane.[1] Careful control of the reaction stoichiometry is crucial to minimize the formation of the di-Boc byproduct, where both nitrogen atoms become protected.[1] Using a slight excess of N-methylethylenediamine relative to Boc₂O favors the formation of the desired mono-protected product.

The mechanism proceeds via nucleophilic attack of one of the amine nitrogens of N-methylethylenediamine on a carbonyl carbon of di-tert-butyl dicarbonate. This is followed by the departure of a tert-butoxide group, which then deprotonates the newly formed carbamate, leading to the formation of the N-Boc protected diamine, carbon dioxide, and tert-butanol.

Experimental Protocol

This protocol details the synthesis of this compound from N-methylethylenediamine and di-tert-butyl dicarbonate.

Materials:

-

N-methylethylenediamine (C₃H₁₀N₂)

-

Di-tert-butyl dicarbonate (Boc₂O) (C₁₀H₁₈O₅)

-

Triethylamine (B128534) (TEA) (C₆H₁₅N)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Celite

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-methylethylenediamine (11.8 mL, 134.9 mmol) in acetonitrile (300 mL).[4]

-

Cooling: Cool the solution to -30 °C using a suitable cooling bath.[4]

-

Addition of Base: Add triethylamine (7.46 mL, 53.9 mmol) to the cooled solution.[4]

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (9.81 g, 45 mmol) in acetonitrile dropwise to the reaction mixture.[4]

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.[4]

-

Workup: After the reaction is complete, remove the insoluble material by filtration through Celite.[4]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography.[4]

-

Chromatography: Elute the column with a gradient of ethyl acetate in hexane (from 1:50 to 1:20 to 1:10) to isolate the product.[4]

-

Product Isolation: Collect the fractions containing the desired product and concentrate them using a rotary evaporator to yield this compound as a yellow oil.[4]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| N-methylethylenediamine | 11.8 mL (134.9 mmol) | [4] |

| Di-tert-butyl dicarbonate | 9.81 g (45 mmol) | [4] |

| Triethylamine | 7.46 mL (53.9 mmol) | [4] |

| Solvent | ||

| Acetonitrile | 300 mL | [4] |

| Reaction Conditions | ||

| Initial Temperature | -30 °C | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 2 hours | [4] |

| Product | ||

| Product Name | This compound | |

| Appearance | Yellow oil | [4] |

| Yield | 5.2 g (29.9 mmol, 66%) | [4] |

| Characterization | ||

| Molecular Formula | C₈H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 174.24 g/mol | [5][6][7] |

| Mass Spectrometry (ESIMS) | m/z 175 (M + H)⁺ | [4] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Scheme

Caption: Synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N-methylethylenediamine and triethylamine are corrosive and have strong odors. Avoid inhalation and skin contact.

-

Di-tert-butyl dicarbonate is a solid that can be an irritant.

-

Acetonitrile is flammable and toxic.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is straightforward and yields the desired product in good purity and yield. The strategic use of this mono-protected diamine is essential for the efficient synthesis of a wide range of complex organic molecules with significant applications in pharmaceutical and agrochemical research.

References

- 1. This compound | 121492-06-6 | Benchchem [benchchem.com]

- 2. This compound | Amines | Ambeed.com [ambeed.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 121492-06-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound = 97.0 GC 121492-06-6 [sigmaaldrich.com]

- 7. This compound | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Boc-N-methylethylenediamine in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural building blocks into peptide and peptoid structures is a powerful strategy in drug discovery and materials science. N-substituted glycine (B1666218) oligomers, or peptoids, are a prominent class of peptidomimetics that offer enhanced proteolytic stability and increased cell permeability compared to their peptide counterparts. The "submonomer" method for solid-phase peptoid synthesis provides a versatile platform for introducing a wide array of side chains.

This document provides detailed application notes and protocols for the use of N-Boc-N-methylethylenediamine in solid-phase synthesis. This reagent allows for the introduction of a protected primary amine side chain, which can be further functionalized on-resin to create diverse molecular architectures, including peptide-peptoid hybrids and complex branched structures. The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonality with Fmoc-based peptide synthesis, enabling the selective elaboration of the side chain.

Core Applications